4-[(E)-[[4-(1,3-dihydroisoindol-2-yl)benzoyl]hydrazinylidene]methyl]benzoic acid
Overview
Description
4-[(E)-[[4-(1,3-dihydroisoindol-2-yl)benzoyl]hydrazinylidene]methyl]benzoic acid is a luminescent N-arylphthalimidino derivative. This compound is part of a new class of reaction-induced crystallization for organic compounds
Preparation Methods
The synthesis of 4-[(E)-[[4-(1,3-dihydroisoindol-2-yl)benzoyl]hydrazinylidene]methyl]benzoic acid involves the following steps :
Starting Materials: Ortho-phthalaldehyde (OPA) and o/p-aminobenzoic acid.
Reaction Conditions: The reaction proceeds in ethanol (EtOH) at approximately 90°C for 3 hours, resulting in a gradual color change from yellow to brown.
Purification: The crude product is purified by flash chromatography on silica gel using a mixture of ethyl acetate (AcOEt) and methanol (MeOH) as the eluent.
Crystallization: Crystals suitable for X-ray diffraction analysis are obtained by heating the mixture in a Teflon-lined stainless steel reactor under a nitrogen atmosphere at 130°C for 3 days, followed by cooling to room temperature.
Chemical Reactions Analysis
4-[(E)-[[4-(1,3-dihydroisoindol-2-yl)benzoyl]hydrazinylidene]methyl]benzoic acid undergoes various chemical reactions, including :
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed using common reducing agents.
Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced by others.
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-[(E)-[[4-(1,3-dihydroisoindol-2-yl)benzoyl]hydrazinylidene]methyl]benzoic acid has several scientific research applications :
Chemistry: It is used in the study of reaction-induced crystallization and luminescent properties.
Biology: The compound’s luminescent properties make it useful in biological imaging and diagnostics.
Industry: Used in the development of new materials with unique luminescent properties.
Mechanism of Action
The mechanism of action of 4-[(E)-[[4-(1,3-dihydroisoindol-2-yl)benzoyl]hydrazinylidene]methyl]benzoic acid involves its interaction with specific molecular targets and pathways . The compound’s luminescent properties are due to its unique molecular structure, which allows it to absorb and emit light under specific conditions. The exact molecular targets and pathways involved depend on the specific application and conditions.
Comparison with Similar Compounds
4-[(E)-[[4-(1,3-dihydroisoindol-2-yl)benzoyl]hydrazinylidene]methyl]benzoic acid is unique compared to other similar compounds due to its reaction-induced crystallization properties and luminescent characteristics . Similar compounds include other N-arylphthalimidino derivatives, such as:
- 2-(1-oxo-1H-2,3-dihydroisoindol-2-yl)benzoic acid
- 4-(1-oxo-1H-2,3-dihydroisoindol-2-yl)benzoic acid
These compounds share similar structural features but differ in their specific properties and applications.
Properties
IUPAC Name |
4-[(E)-[[4-(1,3-dihydroisoindol-2-yl)benzoyl]hydrazinylidene]methyl]benzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O3/c27-22(25-24-13-16-5-7-18(8-6-16)23(28)29)17-9-11-21(12-10-17)26-14-19-3-1-2-4-20(19)15-26/h1-13H,14-15H2,(H,25,27)(H,28,29)/b24-13+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSHYHFMTMOXRRW-ZMOGYAJESA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2CN1C3=CC=C(C=C3)C(=O)NN=CC4=CC=C(C=C4)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C2=CC=CC=C2CN1C3=CC=C(C=C3)C(=O)N/N=C/C4=CC=C(C=C4)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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